Cas no 1780939-32-3 (1-(2-Bromo-6-methoxyphenyl)ethanol)

1-(2-Bromo-6-methoxyphenyl)ethanol structure
1780939-32-3 structure
Product Name:1-(2-Bromo-6-methoxyphenyl)ethanol
CAS No:1780939-32-3
MF:C9H11BrO2
MW:231.086442232132
MDL:MFCD30067658
CID:4937290
Update Time:2025-07-17

1-(2-Bromo-6-methoxyphenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-6-methoxyphenyl)ethanol
    • AMY17342
    • 1-(2-Bromo-6-methoxy-phenyl)-ethanol
    • MDL: MFCD30067658
    • Inchi: 1S/C9H11BrO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6,11H,1-2H3
    • InChI Key: OQQGKGPYNRSOJR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C(C)O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.5

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Additional information on 1-(2-Bromo-6-methoxyphenyl)ethanol

Introduction to 1-(2-Bromo-6-methoxyphenyl)ethanol (CAS No. 1780939-32-3)

1-(2-Bromo-6-methoxyphenyl)ethanol, identified by its Chemical Abstracts Service (CAS) number 1780939-32-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenyl ethanol derivatives, characterized by the presence of both bromine and methoxy substituents on a benzene ring, which contribute to its unique chemical properties and potential biological activities.

The structural motif of 1-(2-bromo-6-methoxyphenyl)ethanol consists of a phenolic ethanol backbone, where the benzene ring is substituted at the 2-position with a bromine atom and at the 6-position with a methoxy group. This particular arrangement of functional groups makes the compound a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. The bromine atom introduces electrophilic reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, while the methoxy group provides electronic modulation and potential metabolic stability.

In recent years, there has been a surge in research focused on phenyl ethanol derivatives due to their demonstrated pharmacological properties. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective applications. The presence of both bromine and methoxy groups in 1-(2-bromo-6-methoxyphenyl)ethanol enhances its potential as a scaffold for drug discovery. Specifically, the brominated aromatic ring can serve as a handle for further derivatization, allowing chemists to explore diverse chemical space and optimize bioactivity.

One of the most compelling aspects of 1-(2-bromo-6-methoxyphenyl)ethanol is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in inflammatory pathways. For instance, studies have indicated that analogs of this compound may interact with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. By modulating the binding interactions through structural optimization, it may be possible to develop more selective and potent anti-inflammatory agents.

Furthermore, the methoxy group in 1-(2-bromo-6-methoxyphenyl)ethanol contributes to its metabolic stability, a crucial factor in drug design. Metabolic degradation can significantly reduce the efficacy of therapeutic agents, making it essential to incorporate functional groups that resist enzymatic breakdown. The methoxy group's electron-donating nature also influences the electronic properties of the aromatic ring, which can be exploited to fine-tune interactions with biological targets.

Recent advancements in computational chemistry have further enhanced the utility of 1-(2-bromo-6-methoxyphenyl)ethanol as a drug discovery tool. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on its environment, which may influence its binding affinity to biological targets. By integrating experimental data with computational predictions, researchers can accelerate the optimization process and identify lead compounds more efficiently.

The synthesis of 1-(2-bromo-6-methoxyphenyl)ethanol involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as 2-bromo-6-methoxynaphthalene or substituted phenols, chemists can employ palladium-catalyzed cross-coupling reactions to introduce additional functional groups. These reactions often proceed under mild conditions and with high yields, making them suitable for large-scale production.

In addition to its pharmaceutical applications, 1-(2-bromo-6-methoxyphenyl)ethanol has shown potential in materials science. Its ability to undergo further functionalization makes it a valuable precursor for developing organic semiconductors and liquid crystals. These materials are integral to modern electronics, including displays and solar cells, where precise control over molecular structure is essential for optimizing performance.

The growing interest in 1-(2-bromo-6-methoxyphenyl)ethanol underscores its significance as a chemical intermediate with broad applicability. As research continues to uncover new biological activities and synthetic strategies, this compound is likely to remain at the forefront of drug discovery efforts. Its unique structural features provide a rich foundation for innovation, enabling scientists to explore uncharted territories in medicinal chemistry.

Future directions in research may focus on expanding the chemical diversity of 1-(2-bromo-6-methoxyphenyl)ethanol derivatives through novel synthetic methodologies. Techniques such as flow chemistry or biocatalysis could offer streamlined approaches for producing complex analogs while maintaining high enantioselectivity. Such advancements would further enhance the compound's utility in pharmaceutical development and other industrial applications.

In conclusion,1-(2-bromo-6-methoxyphenyl)ethanol (CAS No. 1780939-32-3) represents a promising candidate for drug discovery and material science applications due to its versatile structure and functional properties. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in modern chemical research. As scientists continue to explore new frontiers in medicinal chemistry,1-(2-bromo-6-methoxyphenyl)ethanol is poised to play a pivotal role in shaping future therapeutic interventions.

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